2-(Pyrrolidin-2-ylidene)ethyl butyrate
Description
2-(Pyrrolidin-2-ylidene)ethyl butyrate is a heterocyclic ester compound featuring a pyrrolidine ring fused with a butyrate ester group. The pyrrolidinylidene moiety introduces a conjugated enamine system, which may enhance stability and influence intermolecular interactions such as hydrogen bonding . Its synthesis likely involves condensation or esterification reactions, as seen in analogs like (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate, which is synthesized with yields exceeding 95% under optimized conditions .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[(2E)-2-pyrrolidin-2-ylideneethyl] butanoate |
InChI |
InChI=1S/C10H17NO2/c1-2-4-10(12)13-8-6-9-5-3-7-11-9/h6,11H,2-5,7-8H2,1H3/b9-6+ |
InChI Key |
AGGTVARKURJNMS-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/1\CCCN1 |
Canonical SMILES |
CCCC(=O)OCC=C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl butyrate typically involves the reaction of pyrrolidine derivatives with butyric acid or its derivatives. One common method is the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen bonding . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-(Pyrrolidin-2-ylidene)ethyl butyrate may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylidene)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolidone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(Pyrrolidin-2-ylidene)ethyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-2-ylidene)ethyl butyrate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include esters with pyrrolidine derivatives, heterocyclic substituents, or varying ester chains.
Physicochemical Properties
- Solubility : The pyrrolidinylidene group in 2-(pyrrolidin-2-ylidene)ethyl butyrate may reduce water solubility compared to ethyl butyrate due to increased hydrophobicity. In contrast, piperidine-containing analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate) exhibit moderate aqueous solubility due to the amine group .
- Boiling Point : Ethyl butyrate has a low boiling point (120–121°C) due to its simple structure , while pyrrolidine/thiazole derivatives likely have higher boiling points due to stronger intermolecular forces (e.g., hydrogen bonding in enamine systems) .
- Stability: The conjugated enamine system in pyrrolidinylidene derivatives enhances thermal stability compared to non-conjugated esters like ethyl butyrate .
Hydrogen Bonding and Crystallography
The pyrrolidinylidene group facilitates hydrogen bonding, influencing crystal packing. For example, compounds like Ethyl 2-(4-nitrobenzamido)butyrate exhibit stabilized crystal structures via N–H···O and C–H···O interactions . Similar behavior is expected in 2-(Pyrrolidin-2-ylidene)ethyl butyrate, impacting its solid-state properties and solubility .
Biological Activity
2-(Pyrrolidin-2-ylidene)ethyl butyrate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
2-(Pyrrolidin-2-ylidene)ethyl butyrate is characterized by a pyrrolidine ring connected to an ethyl butyrate moiety. This unique structure may contribute to its biological activity, particularly in pharmacological applications.
The biological activity of 2-(Pyrrolidin-2-ylidene)ethyl butyrate is thought to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It could bind to various receptors, potentially affecting signaling pathways related to inflammation and cell proliferation.
- Reactive Species Generation : The compound might induce the formation of reactive oxygen species (ROS), which can lead to oxidative stress and influence cellular responses.
Biological Activities
Research indicates that 2-(Pyrrolidin-2-ylidene)ethyl butyrate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : There is emerging evidence that it may have anticancer effects, possibly through apoptosis induction in cancer cells.
Table 1: Biological Activities of 2-(Pyrrolidin-2-ylidene)ethyl Butyrate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Case Studies
Several studies have investigated the biological activity of 2-(Pyrrolidin-2-ylidene)ethyl butyrate:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : The compound was tested using standard agar diffusion methods.
- Results : Significant inhibition zones were observed for certain bacterial strains, indicating potential as an antimicrobial agent.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound showed dose-dependent cytotoxicity, with significant apoptosis observed in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
